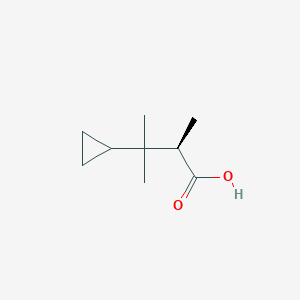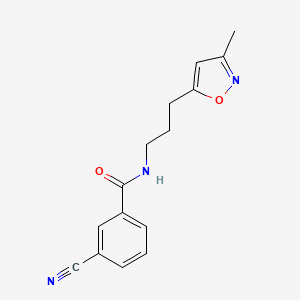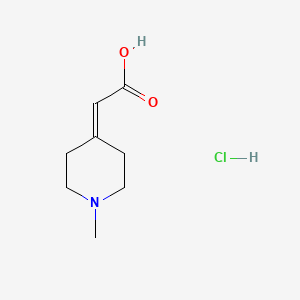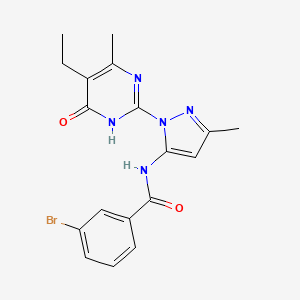
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, or 5,5-DOPA for short, is an organic compound that has a wide range of uses in both scientific research and industrial applications. It is an important intermediate in the synthesis of many compounds and has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. The compound has also been used in the synthesis of various drugs, including the anticonvulsant drug phenytoin. In addition, 5,5-DOPA has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antipsychotic Medication Development
Phenothiazine derivatives, including compounds like (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, have been extensively studied for their antipsychotic properties. These compounds are known to interact with neurotransmitter receptors in the brain, which can be beneficial for treating schizophrenia and bipolar disorder. The research has focused on optimizing the efficacy and reducing the side effects of these medications .
Organic Electronics: Electroluminescent Materials
The phenothiazine core structure is integral to the development of electroluminescent materials. These materials are used in organic light-emitting diodes (OLEDs), which are essential components of modern display and lighting technologies. The compound’s ability to transport electrons makes it a candidate for blue light-emitting devices .
Cancer Research: Antitumor Activity
Studies have shown that phenothiazine derivatives can exhibit antitumor activity. They are capable of inducing apoptosis in cancer cells, potentially through the generation of reactive oxygen species or by disrupting mitochondrial function. This makes them a subject of interest for developing new chemotherapeutic agents .
Material Science: Nonlinear Optical Properties
The molecular structure of phenothiazine derivatives, including (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, allows for significant hyperpolarizability. This property is crucial for materials used in nonlinear optics, which have applications in laser technology, optical data storage, and telecommunications .
Analytical Chemistry: Vibrational Spectroscopy Studies
The vibrational spectroscopic properties of phenothiazine derivatives are valuable for analytical chemistry applications. FT-IR and FT-Raman spectroscopy can be used to study the compound’s structure, behavior under different conditions, and interactions with other molecules, which is vital for understanding its chemical properties .
Medicinal Chemistry: Antitubercular Agents
Recent research has explored the use of phenothiazine derivatives as antitubercular agents. Their potential to inhibit the growth of Mycobacterium tuberculosis makes them an interesting avenue for developing new treatments for tuberculosis, a disease that remains a significant global health challenge .
Propiedades
IUPAC Name |
2-(5,5-dioxophenothiazin-10-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBTXRIQWBBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)

![(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2880320.png)
![2-phenoxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2880321.png)



![(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2880328.png)




![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)